3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with bromine atoms and a chlorofluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Substitution with Chlorofluorophenylmethyl Group: The final step involves the substitution of the triazole ring with the chlorofluorophenylmethyl group. This can be accomplished through a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms and the chlorofluorophenylmethyl group can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The triazole ring and its substituents can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Substitution: Nucleophiles or electrophiles depending on the reaction
Coupling: Palladium catalysts, boron reagents, and suitable solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains.
Scientific Research Applications
3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Agrochemicals: It can be utilized in the development of pesticides and herbicides due to its biological activity.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to inhibition or activation of biological processes. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, while in agrochemicals, it may disrupt the metabolic processes of pests.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole ring without additional substituents.
3,5-Dibromo-1H-1,2,4-triazole: A triazole ring with bromine atoms but without the chlorofluorophenylmethyl group.
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole: A triazole ring with the chlorofluorophenylmethyl group but without bromine atoms.
Uniqueness
3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole is unique due to the combination of bromine atoms and the chlorofluorophenylmethyl group on the triazole ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,5-dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2ClFN3/c10-8-14-9(11)16(15-8)4-5-1-2-6(13)3-7(5)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYPBGZLZZRNQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C(=NC(=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.